7-Chloro-1,3-dihydro-imidazo[4,5-c]pyridin-2-one
Description
7-Chloro-1,3-dihydro-imidazo[4,5-c]pyridin-2-one is a bicyclic heterocyclic compound featuring fused imidazole and pyridine rings. The chlorine substituent at position 7 and the keto group at position 2 define its core structure (Fig. 1). This scaffold is recognized for its versatility in medicinal chemistry, particularly in kinase inhibition. Studies highlight its role as a Src family kinase inhibitor, showing promise in glioblastoma treatment due to its ability to disrupt oncogenic signaling pathways .
Properties
IUPAC Name |
7-chloro-1,3-dihydroimidazo[4,5-c]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3O/c7-3-1-8-2-4-5(3)10-6(11)9-4/h1-2H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GODWNTWPZAVWSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C=N1)Cl)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90590288 | |
| Record name | 7-Chloro-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
929074-46-4 | |
| Record name | 7-Chloro-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=929074-46-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nitration and Rearrangement of 4-Aminopyridine
- Starting material: 4-aminopyridine
- Procedure: Treatment with nitrosulfuric acid at room temperature forms a nitraminopyridine intermediate. This intermediate then undergoes thermal rearrangement at 75°C in sulfuric acid to yield nitropyridine derivatives.
- Notes: Precise temperature control is critical to maximize yield, as the rearrangement is exothermic and has a thermal threshold near 50°C.
- Yield: Approximately 80% for this step.
Reduction of Nitro Group to Amino Group
Condensation to Form Imidazo Ring
- The amino-substituted pyridine intermediate undergoes condensation with urea or aldehydes under heating (up to 140°C) to form the dihydroimidazo[4,5-c]pyridin-2-one scaffold.
- Example: Heating 2,3-diamino-4-ethylpyridine with urea in methanol at 140°C for 18 hours yields 7-ethyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one in 64% yield.
- Purification is typically done via column chromatography on silica gel.
Palladium-Catalyzed Coupling (Stille Reaction)
- For introducing substituents at specific positions, Pd-catalyzed cross-coupling reactions such as the Stille reaction are employed.
- Conditions: PdCl2(PPh3)2 catalyst in DMF at 120°C for 17 hours.
- Yield: Approximately 48% in reported cases.
Alternative One-Pot Synthesis Strategy
A green chemistry-inspired method enables the one-pot synthesis of imidazo[4,5-c]pyridin-2-ones using:
- Starting materials: 2-chloro-3-nitropyridine and primary amines.
- Solvent system: Water-isopropanol (H2O-IPA), an environmentally benign medium.
- Process:
- Nucleophilic aromatic substitution (S_NAr) of 2-chloro-3-nitropyridine with primary amines at 80°C for 2 hours.
- In situ reduction of the nitro group using zinc dust and hydrochloric acid at 80°C for 45 minutes.
- Subsequent heterocyclization with substituted aldehydes at 85°C for 10 hours to form the imidazo ring.
- Advantages:
- Single chromatographic purification step.
- High yields and broad substrate scope.
- Avoids toxic Pd or Cu catalysts and harsh conditions.
- Yields: Excellent yields reported, typically above 80%.
Data Table Summarizing Key Preparation Steps and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Nitration of 4-aminopyridine | Nitrosulfuric acid, H2SO4 | RT to 75°C | 20 h + 2.5 h | ~80 | Temperature control critical |
| Reduction of nitro group | HCl, SnCl2 | 90°C | 1 h | 77 | Converts nitro to amino |
| Condensation with urea | Urea, methanol | 140°C | 18 h | 64 | Forms imidazo ring |
| Pd-catalyzed Stille reaction | PdCl2(PPh3)2, DMF | 120°C | 17 h | 48 | Cross-coupling for substitution |
| One-pot S_NAr + reduction + cyclization | 2-chloro-3-nitropyridine, amines, Zn/HCl, aldehydes, H2O-IPA | 80-85°C | 12-13 h total | >80 | Green, efficient, avoids heavy metals |
Research Findings and Notes
- The nitration and rearrangement sequence is sensitive to temperature, with yields dropping if the thermal threshold is exceeded.
- Reduction with SnCl2 is a classical, reliable method for nitro-to-amino conversion in this system.
- The condensation step to form the imidazo ring can be performed with various amines and aldehydes, allowing structural diversity.
- Pd-catalyzed reactions, while effective, involve costly catalysts and longer reaction times.
- The one-pot green synthesis method using H2O-IPA solvent offers a sustainable alternative with high efficiency and broad applicability, making it attractive for scale-up and medicinal chemistry applications.
- Analytical characterization (NMR, IR, HRMS) confirms the structure and purity of the products.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at position 7 serves as a primary site for nucleophilic substitution, enabling the synthesis of diverse analogs:
-
Amination : Palladium-catalyzed coupling with amines (e.g., 4-methoxy-2-methylaniline) yields 6-anilino derivatives . This reaction proceeds via Buchwald–Hartwig amination using Pd₂(dba)₃/XPhos catalysts in MeCN at 120°C (yield: 60–85%) .
-
Hydrolysis : Controlled hydrolysis under basic conditions replaces chlorine with hydroxyl groups, though this is less common due to competing ring-opening side reactions .
Cyclization and Ring Functionalization
The imidazo[4,5-c]pyridine core undergoes cyclization and functionalization to expand its utility:
-
Cyclocondensation : Reaction with aldehydes in H₂O-IPA at 85°C forms fused tricyclic structures via imine intermediates .
-
Urea-Mediated Cyclization : Heating with molten urea facilitates the formation of bicyclic intermediates, critical for scaffold diversification .
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions enable C–C bond formation:
-
Suzuki–Miyaura : Limited examples exist, but aryl boronic acids can couple at position 6 under standard Pd(OAc)₂/PCy₃ conditions .
-
Stille Coupling : Used to introduce acetyl groups via tributyl(1-ethoxyethenyl)stannane, followed by acidic hydrolysis .
Reduction and Oxidation
-
Nitro Reduction : Tin(II) chloride in HCl reduces nitro groups to amines, often accompanied by regioselective chlorination (e.g., at position 2) .
-
Oxidation : Bismuth-mediated oxidation converts ethyl substituents to acetyl groups, though yields are moderate (≤50%) .
Functional Group Interconversion
-
Carbonyl Modifications : The 2-keto group participates in condensation reactions with hydrazines or hydroxylamines to form hydrazones or oximes, respectively .
-
N-Alkylation : Alkylation at N-3 with alkyl halides (e.g., tetrahydro-2H-pyran-4-yl bromide) occurs under basic conditions (K₂CO₃, DMF) .
Comparative Reactivity of Structural Analogs
Scientific Research Applications
Medicinal Chemistry and Drug Development
One of the primary applications of 7-Chloro-1,3-dihydro-imidazo[4,5-c]pyridin-2-one is as a Src family kinase inhibitor . Src kinases play a crucial role in many cellular processes, including proliferation and survival, particularly in cancer cells. Inhibition of these kinases has been linked to reduced tumor growth and metastasis, making this compound a candidate for cancer therapeutics, especially in glioblastoma treatment.
1.1. Biological Activities
Research has demonstrated that derivatives of this compound exhibit:
- Anticancer Properties : The compound has shown efficacy in modulating signaling pathways involved in tumor progression.
- Anti-inflammatory Effects : Some derivatives are being explored for their potential to act as anti-inflammatory agents.
- Neuroprotective Roles : Investigations into its neuroprotective capabilities suggest potential applications in neurodegenerative diseases .
Structural Insights and Synthesis
The compound's structure allows for the synthesis of various analogs with potentially enhanced biological activities. Synthetic routes have been developed that focus on sustainability while maintaining high yields. Notably, X-ray crystallography has been utilized to elucidate the binding interactions between this compound and specific biological targets such as kinases and nitric oxide synthases. These studies provide critical insights into the compound's mechanism of action and inform further modifications to improve selectivity and potency .
Comparative Analysis with Related Compounds
The following table summarizes key structural analogs of this compound and their notable features:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| 7-Chloro-1H-imidazo[4,5-b]pyridin-2-one | Imidazo[4,5-b]pyridine | Similar core structure; different substitution pattern |
| JNJ-53718678 | Imidazo[4,5-c]pyridine | Orally bioavailable RSV inhibitor; distinct pharmacological profile |
| 5-Chloro-1H-imidazo[4,5-b]pyridin-2-one | Imidazo[4,5-b]pyridine | Different halogen substitution; potential for similar activity |
These compounds illustrate how variations in substitution can significantly influence biological activity and therapeutic potential. The unique chlorine atom at the 7-position of this compound contributes to its distinct pharmacological properties compared to its analogs.
Case Studies and Research Findings
Several studies have focused on the pharmacological effects of this compound:
4.1. Cancer Research
A study highlighted the compound's role as a selective DNA-PK inhibitor with significant potential as a radiosensitizer for cancer treatment. This research demonstrated that specific derivatives could enhance the efficacy of radiation therapy by sensitizing cancer cells while exhibiting low toxicity levels .
4.2. Structure–Activity Relationship (SAR) Studies
SAR studies have systematically explored modifications to the compound's structure to optimize its activity against various kinases. These findings reveal critical insights into how specific substituents affect potency and selectivity against target enzymes like DNA-PK and PI3Kα .
Mechanism of Action
The mechanism of action of 7-Chloro-1,3-dihydro-imidazo[4,5-c]pyridin-2-one involves its interaction with specific molecular targets. For instance, it can inhibit certain kinases or enzymes by binding to their active sites, thereby blocking their activity . This inhibition can disrupt critical pathways in cells, leading to therapeutic effects such as the suppression of tumor growth or the inhibition of viral replication .
Comparison with Similar Compounds
Halogen-Substituted Analogues
7-Bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one (CAS 7397-68-4)
- Structural Difference : Bromine replaces chlorine at position 5.
- Impact : Bromine’s larger atomic radius may enhance hydrophobic interactions but reduce metabolic stability compared to chlorine. Structural similarity (0.79) suggests comparable binding modes, though potency variations may arise from halogen electronegativity differences .
4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one (CAS 16952-65-1)
- Structural Difference : Additional chlorine at position 3.
- No direct biological data are provided, but the dichloro substitution is common in kinase inhibitors for enhanced binding .
Ring Position Variants
7-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one (CAS 1202780-76-4)
Functional Group Modifications
Rilématovir (Antiviral Agent)
- Structural Difference : Substituted with trifluoroethyl and methanesulfonylpropyl groups.
- Impact : These groups enhance metabolic stability and binding to viral targets (e.g., proteases). The trifluoroethyl group increases lipophilicity, improving blood-brain barrier penetration compared to the chloro derivative .
4-Chloro-2-hydroxy-1H-imidazo[4,5-c]pyridine
Substituent Variations in Imidazo[4,5-b]pyridin-2-ones
3-Allyl-6-bromo-1,3-dihydro-imidazo[4,5-b]pyridin-2-one
- Structural Difference : Allyl and bromo substituents at positions 3 and 5.
- Bromine at position 6 may enhance hydrophobic binding in kinase pockets .
6-Bromo-1,3-dimethyl-1H-imidazo[4,5-b]pyridin-2(3H)-one
- Structural Difference : Methyl groups at positions 1 and 3.
- Impact : Methylation increases lipophilicity (logP) and metabolic stability by blocking oxidation sites. This derivative’s planar structure favors intercalation in DNA-related targets, though activity data are lacking .
Comparative Data Table
Discussion of Research Findings
- Kinase Inhibition: The 7-chloro derivative’s efficacy as a Src inhibitor is attributed to its planar structure and chloro substituent, which facilitate ATP-binding pocket interactions . In contrast, BGT-226, a related imidazo[4,5-c]quinolin-2-one, demonstrates broader anticancer activity due to extended aromaticity and additional substituents targeting c-Met and VEGF receptors .
- ADME Properties : The 7-chloro compound’s predicted ADME parameters (e.g., QPlogBB = -0.8) suggest moderate brain penetration, whereas rilématovir’s trifluoroethyl group enhances CNS bioavailability .
- Synthetic Accessibility: Most analogues are synthesized via nucleophilic substitution (e.g., allylation, benzylation) under basic conditions, as seen in and .
Biological Activity
7-Chloro-1,3-dihydro-imidazo[4,5-c]pyridin-2-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, particularly as an inhibitor of Src family kinases, and its implications in cancer treatment.
Chemical Structure and Properties
The compound features a chlorine atom at the 7-position and a carbonyl group at the 2-position within its imidazo[4,5-c]pyridine framework. Its molecular formula is , with a molecular weight of 169.57 g/mol. The unique substitution patterns contribute to its pharmacological properties and potential therapeutic applications.
This compound primarily functions as an inhibitor of Src family kinases. These kinases play critical roles in various cellular processes, including proliferation and survival, making them significant targets in cancer therapy. The compound's ability to modulate signaling pathways involved in tumor growth and metastasis has been highlighted in several studies.
Anticancer Properties
Numerous studies have investigated the anticancer potential of this compound. It has shown effectiveness against various cancer cell lines, particularly glioblastoma. For instance:
These results indicate that the compound exhibits selective cytotoxicity towards specific cancer types, suggesting its potential as a therapeutic agent.
Mechanistic Insights
Research utilizing X-ray crystallography has elucidated the binding interactions of this compound with various biological targets. For example, it has been shown to effectively bind to nitric oxide synthases, providing insights into its mechanism of action and informing further structural modifications to enhance potency and selectivity.
Case Studies and Research Findings
Recent publications have reported on the synthesis and evaluation of derivatives of this compound:
- Inhibition Studies : A study demonstrated that derivatives exhibited improved inhibition against Src kinases compared to the parent compound.
- Combination Therapies : Investigations into combination therapies suggest enhanced efficacy when used alongside established chemotherapeutics.
- Safety Profiles : Preliminary toxicity assessments indicate a favorable safety profile for certain derivatives in comparison to traditional anticancer agents.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 7-Chloro-1,3-dihydro-imidazo[4,5-c]pyridin-2-one, and how can intermediates be optimized for yield?
- Methodological Answer : The compound can be synthesized via cyclization reactions using precursors like pyridine diamines with chloro-substituted aldehydes under phase-transfer catalysis. For example, 5-bromopyridine-2,3-diamine reacts with benzaldehyde in dimethylformamide (DMF) with p-toluenesulfonic acid as a catalyst . Optimization involves adjusting solvent polarity (e.g., ethanol or DMF) and reaction time to minimize side products. Monitoring via HPLC or TLC at 254 nm ensures intermediate purity.
Q. How does the chlorine substituent influence the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : The chloro group enhances electrophilicity but may reduce hydrolytic stability. Accelerated stability studies should be conducted at pH 2–9 (using HCl/NaOH buffers) and temperatures of 25–60°C. Use UV-Vis spectroscopy to track degradation kinetics. Evidence suggests chlorinated imidazopyridines exhibit higher stability in acidic conditions due to reduced nucleophilic attack on the chloro group .
Q. What spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer : Combine H/C NMR (in DMSO-d6 or CDCl3) to confirm aromatic protons and heterocyclic carbons. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., CHClNO). IR spectroscopy identifies carbonyl stretches (~1700 cm) and NH vibrations (~3300 cm). X-ray crystallography resolves tautomeric forms in the solid state .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the chloro group in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution to identify reactive sites. Fukui indices highlight nucleophilic/electrophilic regions. For instance, the chloro group’s low electron density in 7-Chloro-imidazo[4,5-b]pyridine derivatives correlates with resistance to SNAr reactions, requiring Pd-catalyzed coupling (e.g., Suzuki-Miyaura) for functionalization .
Q. What strategies resolve contradictions in biological activity data across structurally analogous compounds?
- Methodological Answer : Comparative SAR studies using analogs (e.g., 2-amino or 4-chloro derivatives) can isolate chlorine’s role. For example, 2-Chloro-1H-imidazo[4,5-b]pyridine hydrochloride shows enhanced antimicrobial activity compared to non-chlorinated analogs, attributed to increased lipophilicity (logP ~1.8). Use in vitro assays (MIC tests) paired with molecular docking to validate target binding .
Q. How do solvent effects and catalyst choice influence regioselectivity in functionalizing the imidazo[4,5-c]pyridinone core?
- Methodological Answer : Polar aprotic solvents (e.g., DMF) stabilize transition states in nucleophilic substitutions. For example, NaOMe in refluxing PrOH selectively displaces ethoxycarbonyl groups without affecting the chloro substituent, while hydrazine in HCl removes both substituents . Screen catalysts like Raney nickel for hydrogenation efficiency (e.g., reducing nitro to amino groups without ring saturation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
